molecular formula C13H9NO3S B7878834 5-Methyl-4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxylic acid

5-Methyl-4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxylic acid

Cat. No.: B7878834
M. Wt: 259.28 g/mol
InChI Key: VBYFKSLREAHWBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

WAY-326572 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

WAY-326572 has a wide range of scientific research applications, including:

    Chemistry: It is used as a ligand in various chemical reactions and studies.

    Biology: Its interaction with DNA Gyrase makes it a valuable tool in studying bacterial DNA replication and transcription.

    Medicine: Due to its antibacterial properties, it is being researched for potential use in developing new antibiotics.

    Industry: It is used in the production of various biochemical and pharmaceutical products

Mechanism of Action

The mechanism of action of WAY-326572 involves its interaction with DNA Gyrase, an enzyme crucial for bacterial DNA replication. By inhibiting this enzyme, WAY-326572 prevents the bacteria from replicating their DNA, leading to their death. This makes it an effective antibacterial agent .

Comparison with Similar Compounds

WAY-326572 is unique due to its specific interaction with DNA Gyrase and its potent antibacterial activity. Similar compounds include:

    Ciprofloxacin: Another DNA Gyrase inhibitor used as an antibiotic.

    Norfloxacin: Similar to ciprofloxacin, it also inhibits DNA Gyrase and is used to treat bacterial infections.

    Levofloxacin: A broad-spectrum antibiotic that inhibits DNA Gyrase and topoisomerase IV.

These compounds share similar mechanisms of action but differ in their chemical structures and specific applications .

Properties

IUPAC Name

5-methyl-4-oxothieno[3,2-c]quinoline-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO3S/c1-14-9-5-3-2-4-7(9)11-8(12(14)15)6-10(18-11)13(16)17/h2-6H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBYFKSLREAHWBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C3=C(C1=O)C=C(S3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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